6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both piperidine and pyridine rings. The presence of a fluoromethyl group attached to the piperidine ring and an amine group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The combination of these functional groups can impart unique properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as ammonium fluoride or other fluorine-containing reagents.
Coupling with Pyridine: The final step involves coupling the fluoromethyl-substituted piperidine with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a probe in the study of biological pathways involving fluorinated compounds.
Industrial Applications: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the binding affinity to these targets, while the piperidine and pyridine rings provide structural stability. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the fluoromethyl and pyridine groups.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Piperazine: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is unique due to the combination of its functional groups, which provide a balance of hydrophilicity and lipophilicity, making it versatile for various applications. The presence of the fluoromethyl group enhances its metabolic stability and binding affinity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHYKQTWILOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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